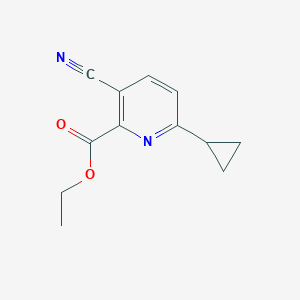![molecular formula C11H16N4 B1392739 [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1242993-85-6](/img/structure/B1392739.png)
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Overview
Description
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The compound’s structure includes an imidazole ring fused with a pyridine ring, which is further substituted with an isopropyl group and an ethylamine side chain.
Mechanism of Action
Target of Action
The compound 2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, also known as 2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine, primarily targets the Akt and NO synthase enzymes. Akt plays a crucial role in cell survival and growth, while NO synthase is involved in the production of nitric oxide, a key player in cellular signaling .
Mode of Action
This compound acts as an inhibitor of these enzymes. It potently inhibits intracellular Akt activation and its downstream target (PRAS40) in vitro . It also shows high selectivity for the inducible isoform of NO synthase .
Biochemical Pathways
By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells . The inhibition of NO synthase affects the production of nitric oxide, which can have various downstream effects depending on the cellular context .
Pharmacokinetics
Similar imidazole-containing compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of Akt and NO synthase by this compound can lead to a decrease in cell survival and growth, particularly in cancerous cells . This could potentially make it useful in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its effects.
Biochemical Analysis
Cellular Effects
The effects of [2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Imidazopyridines have been shown to affect pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, imidazopyridines have been found to inhibit intracellular Akt activation and its downstream targets . These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that imidazopyridines can induce apoptosis in cancer cells, as evidenced by Hoechst staining, measurement of mitochondrial membrane potential, and ROS generation . These temporal effects are crucial for evaluating the compound’s stability, degradation, and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Imidazopyridines have demonstrated significant activity against human prostate cancer cell lines at specific concentrations . It is essential to consider potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Imidazopyridines have been shown to affect carbohydrate metabolism and other cellular pathways . Understanding these metabolic interactions is vital for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Imidazopyridines can interact with transporters and binding proteins, affecting their localization and accumulation . These interactions are essential for the compound’s therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Imidazopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic conditions to form the imidazo[4,5-b]pyridine ring . Subsequent alkylation reactions introduce the isopropyl and ethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine side chain or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the isopropyl and ethylamine substituents.
Imidazo[4,5-c]pyridine: A structural isomer with different substitution patterns.
Imidazo[1,5-a]pyridine: Another isomer with the imidazole ring fused at different positions on the pyridine ring.
Uniqueness
[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the ethylamine side chain can participate in hydrogen bonding and other interactions with biological targets .
Properties
IUPAC Name |
2-(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7-8H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXZZYHLXIZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
![6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine](/img/structure/B1392667.png)

![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)




![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)
